Samarium(III) 2-ethylhexanoate

Description

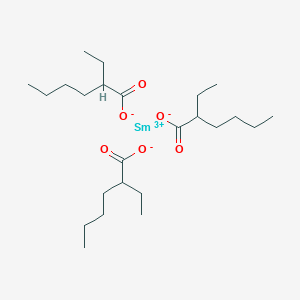

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

19189-20-9 |

|---|---|

Molecular Formula |

C24H45O6Sm |

Molecular Weight |

580 g/mol |

IUPAC Name |

2-ethylhexanoate;samarium(3+) |

InChI |

InChI=1S/3C8H16O2.Sm/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |

InChI Key |

IXXNKQHBHUUTIC-UHFFFAOYSA-K |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sm+3] |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sm+3] |

Other CAS No. |

19189-20-9 19641-83-9 |

Origin of Product |

United States |

Synthetic Methodologies for Samarium Iii 2 Ethylhexanoate

Direct Synthesis Approaches for Samarium(III) Carboxylates

Direct synthesis methods provide a straightforward pathway to Samarium(III) carboxylates by reacting a samarium source with a carboxylate source. These approaches are often favored for their relative simplicity and high yields.

Metathesis, or double displacement, reactions are a common and effective method for preparing rare-earth carboxylates. researchgate.netresearchgate.net This strategy is widely applicable for the synthesis of Samarium(III) 2-ethylhexanoate (B8288628). The process typically involves the reaction between a soluble samarium salt, such as samarium(III) chloride or samarium(III) nitrate, and a salt of 2-ethylhexanoic acid, most commonly an alkali metal salt like sodium 2-ethylhexanoate. researchgate.netresearchgate.net The sodium 2-ethylhexanoate can be prepared separately or generated in situ. researchgate.netresearchgate.net

The general reaction can be represented as: SmX₃ + 3 Na(OOCR) → Sm(OOCR)₃ + 3 NaX (where X = Cl⁻, NO₃⁻ and R = CH(C₂H₅)C₄H₉)

The driving force for this reaction is often the precipitation of the insoluble byproduct (e.g., NaCl) from the reaction medium, which shifts the equilibrium towards the formation of the desired samarium carboxylate. The choice of samarium salt and the reaction conditions can be tailored to optimize the yield and purity of the final product. monash.edu For instance, the synthesis of other rare earth carboxylates has been successfully achieved through metathesis reactions between the corresponding rare earth chloride and a sodium carboxylate, yielding the complexes in high yields as microcrystalline solids. monash.edu

Electrochemical synthesis offers an alternative route for producing metal carboxylates, including those of rare earth elements like samarium. google.com This method involves the use of an electrolytic cell where the metal to be converted into a carboxylate serves as the anode. google.com For the synthesis of Samarium(III) 2-ethylhexanoate, a samarium metal anode would be used.

The process occurs in an electrolyzer where the anode and cathode compartments are separated by an ion-exchange membrane. google.com The anolyte would consist of a solution of 2-ethylhexanoic acid in a suitable solvent, such as a low-weight aliphatic alcohol, along with an electroconductive additive. google.com The additive is typically a salt of the carboxylic acid, like ammonium (B1175870) 2-ethylhexanoate, to ensure conductivity. google.com

During electrolysis, the samarium metal anode is oxidized and dissolves into the anolyte as Sm³⁺ ions. These ions then react with the 2-ethylhexanoate anions present in the solution to form this compound. The electrochemical approach allows for controlled reaction rates by adjusting the electric current. While this method has been described for metals like lead and bismuth, the principles are applicable to reactive metals such as samarium. google.com The electrochemical reduction of Sm(III) to Sm(II) is also a well-studied process, highlighting the electrochemical activity of samarium, which is fundamental to its use as a sacrificial anode in this type of synthesis. oaepublish.comthieme-connect.combohrium.com

Precursor Design and Optimization in this compound Synthesis

The selection and design of precursors are paramount for the successful synthesis of this compound. The properties of the precursor materials directly influence reaction kinetics, product purity, and the final molecular structure.

For metathesis reactions, common samarium precursors include hydrated rare earth chlorides (e.g., SmCl₃·6H₂O) and nitrates. monash.edunih.govinorgchemres.org These salts are typically soluble in water or alcohol, facilitating the reaction with the carboxylate salt. The carboxylate precursor is usually an alkali metal salt of 2-ethylhexanoic acid, with sodium 2-ethylhexanoate being a frequent choice. researchgate.netresearchgate.net Alternatively, protolysis reactions using the free carboxylic acid and a different samarium salt, such as samarium(III) acetate (B1210297), can be employed. monash.edueurekaselect.com

Optimization of precursors also involves considering their purity. For applications requiring exceptionally pure metal alkanoates, ammonium alkanoates may be used in place of alkali metal salts to avoid potential contamination. researchgate.net The choice of precursor can also influence the coordination environment of the final samarium complex. For example, syntheses of other rare earth carboxylates have shown that the presence of water in the precursor (e.g., hydrated salts) can lead to the incorporation of water molecules into the final product's coordination sphere. monash.edunih.gov

Purity Control and Stoichiometric Considerations in this compound Preparation

Controlling the purity and stoichiometry during the synthesis of this compound is crucial for obtaining a well-defined compound. monash.edu Stoichiometry, the molar ratio of the reactants, is a key factor, particularly in metathesis reactions.

Research on other rare earth carboxylates has demonstrated that the stoichiometric ratio of the rare earth salt to the sodium carboxylate can determine the structure of the resulting complex. researchgate.netnih.gov For example, using a 1:3 molar ratio of a rare earth salt to sodium 3-furoate (B1236865) yields a monometallic complex, whereas a 1:4 ratio can produce a bimetallic system. nih.gov Therefore, for the synthesis of the target compound, Sm(C₈H₁₅O₂)₃, a precise 1:3 molar ratio of the samarium(III) salt to the 2-ethylhexanoate salt is theoretically required. Deviations from this ratio could lead to the formation of different complexes or mixtures.

Purity control involves minimizing unreacted starting materials and byproducts in the final product. google.com In metathesis reactions, the byproduct (e.g., NaCl) is often removed by filtration, but thorough washing of the product is necessary to eliminate all traces. When using precursors like metal oxides or hydroxides, the final product can be contaminated with unreacted starting materials, which are often difficult to remove. google.com The use of high-purity, well-defined molecular precursors helps to ensure the formation of a clean product. researchgate.net Analytical techniques such as elemental analysis, thermogravimetric analysis (TGA), and various spectroscopic methods are used to confirm the purity and stoichiometry of the synthesized this compound. monash.edu

Catalytic Applications of Samarium Iii 2 Ethylhexanoate

Ring-Opening Polymerization (ROP) Catalysis

Samarium(III) 2-ethylhexanoate (B8288628) is an effective initiator for the ring-opening polymerization of cyclic esters, leading to the formation of aliphatic polyesters. This process is of great interest for producing biodegradable materials for biomedical and packaging applications. The use of samarium-based catalysts, including samarium(III) 2-ethylhexanoate and similar compounds like samarium(III) acetate (B1210297), has shown considerable promise in achieving high monomer conversions and producing polymers with tailored molecular weights. researchgate.neteurekaselect.com

Samarium(III) compounds are known to initiate the ROP of various cyclic esters, including lactides, glycolide (B1360168), and trimethylene carbonate. researchgate.neteurekaselect.comutm.edu.ec The catalytic behavior is influenced by the specific samarium compound used and the reaction conditions.

Samarium(III) complexes have demonstrated high activity in the ring-opening polymerization of lactides (both L-lactide and racemic lactide) and glycolide. eurekaselect.comresearchgate.net20.210.105 For instance, samarium(III) acetate has been successfully used to synthesize poly(L-lactide) (PLLA) with number-average molecular weights ranging from 1,000 to 30,000 Da. eurekaselect.com The polymerization, typically carried out in bulk under melt conditions, shows a dependence of polymer properties on reaction temperature, time, and the monomer-to-initiator ratio. eurekaselect.com High temperatures and prolonged reaction times can lead to a decrease in the molar mass of the polyester (B1180765) due to side reactions like transesterification. eurekaselect.com

The polymerization of lactide initiated by samarium compounds generally proceeds via a coordination-insertion mechanism, involving the cleavage of the acyl-oxygen bond of the lactide monomer. eurekaselect.com While samarium catalysts can be effective, some studies have reported poor conversions when the ROP of L-lactide was carried out without an initiator. rsc.org The use of an alcohol as a co-initiator can significantly influence the polymerization kinetics and control over the polymer's molecular weight. acs.org

The polymerization of glycolide can also be initiated by samarium-based systems, often in conjunction with a co-initiator like an alcohol, to produce polyglycolide. nih.gov

Table 1: Polymerization of L-Lactide initiated by Samarium(III) Acetate

| Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

|---|---|---|---|---|---|

| 200 | 180 | 18 | 98 | 20,500 | 1.65 |

| 400 | 180 | 18 | 97 | 28,900 | 1.72 |

| 600 | 180 | 18 | 95 | 30,100 | 1.80 |

| 800 | 180 | 18 | 93 | 27,500 | 1.85 |

| 1000 | 180 | 18 | 90 | 25,400 | 1.91 |

Data derived from studies on samarium(III) acetate, a related samarium carboxylate. eurekaselect.com

This compound and related samarium compounds are also effective catalysts for the ROP of other cyclic esters, such as trimethylene carbonate (TMC) and ε-caprolactone. researchgate.netresearchgate.net The polymerization of TMC initiated by samarium complexes can yield poly(trimethylene carbonate) (PTMC) with controlled molecular weights and narrow dispersity. researchgate.net For instance, samarium borohydride (B1222165) complexes have been shown to be highly active initiators for TMC polymerization, producing high molar mass PTMC with regular structures. researchgate.net

The copolymerization of different lactones, such as ε-caprolactone and L-lactide, can be achieved using samarium-based initiators, allowing for the synthesis of copolymers with tailored properties. researchgate.net For example, random copolymers of trimethylene carbonate and ε-caprolactone have been synthesized using samarium(III) acetate as an initiator. researchgate.net

The generally accepted mechanism for the ring-opening polymerization of cyclic esters initiated by samarium(III) compounds is the coordination-insertion mechanism. eurekaselect.comresearchgate.netdiva-portal.orgnih.gov This process involves several key steps:

Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the samarium metal center. diva-portal.orgnih.gov

Nucleophilic Attack: An alkoxide group, which can be from a co-initiator like an alcohol or from the initial samarium complex itself, attacks the carbonyl carbon of the coordinated monomer. diva-portal.orgnih.gov

Ring-Opening and Insertion: This attack leads to the cleavage of the acyl-oxygen bond of the cyclic ester, and the opened monomer is inserted into the samarium-oxygen bond. eurekaselect.comdiva-portal.org

Propagation: The newly formed alkoxide end-group can then coordinate with and open another monomer molecule, continuing the growth of the polymer chain. diva-portal.org

End-group analysis of the resulting polymers using techniques like ¹H-NMR has provided evidence for this mechanism, showing the incorporation of fragments from the initiator or co-initiator at the polymer chain ends. researchgate.neteurekaselect.comresearchgate.net

The kinetics and the microstructure of the resulting polymers in samarium(III)-catalyzed ROP are significantly influenced by the presence of co-initiators and the reaction conditions.

Co-initiators: Alcohols are commonly used as co-initiators. acs.org The presence of an alcohol can lead to the in situ formation of samarium alkoxide species, which are often the true initiating species. nih.gov The rate of polymerization and the number of growing polymer chains can be controlled by the ratio of co-initiator to the samarium complex. acs.org The use of a co-initiator can also lead to better control over the molecular weight and a narrower molecular weight distribution. acs.org

Reaction Temperature: Temperature plays a crucial role in the polymerization kinetics. researchgate.neteurekaselect.com Higher temperatures generally lead to faster polymerization rates. However, excessively high temperatures can also promote side reactions, such as intermolecular and intramolecular transesterification (backbiting), which can broaden the molecular weight distribution and affect the polymer's microstructure. eurekaselect.comdiva-portal.org

Monomer and Initiator Concentration: The rate of polymerization is typically first-order with respect to the monomer concentration. researchgate.netresearchgate.net The concentration of the initiator also affects the polymerization rate and the final molecular weight of the polymer. acs.org

Catalyst Structure: The ligands attached to the samarium center can influence its catalytic activity and stereoselectivity. d-nb.info The steric and electronic properties of the ligands can affect the coordination of the monomer and the subsequent insertion step. d-nb.info

Achieving control over the molecular weight (Mn) and dispersity (Đ, also known as polydispersity index or PDI) is a key objective in polymer synthesis. In samarium(III)-catalyzed ROP, these parameters can be controlled through several strategies:

Monomer-to-Initiator Ratio: The theoretical molecular weight of the polymer is often determined by the initial molar ratio of the monomer to the initiator (or co-initiator). mdpi.com By adjusting this ratio, the chain length of the resulting polymer can be targeted.

Living Polymerization Characteristics: Under certain conditions, samarium-catalyzed ROP can exhibit characteristics of a living polymerization. acs.org In a living polymerization, chain termination and transfer reactions are absent, which allows for the synthesis of polymers with predictable molecular weights and narrow dispersities (Đ close to 1.0). acs.org Fast initiation and propagation relative to any side reactions are crucial for achieving these characteristics.

Reaction Conditions: As mentioned previously, controlling the reaction temperature and time is critical to minimize side reactions like transesterification, which can broaden the dispersity. eurekaselect.com

Choice of Initiator/Co-initiator System: The specific samarium complex and any co-initiator used can have a profound effect on the level of control. Well-defined single-site catalysts often provide better control over the polymerization process. nih.gov

Table 2: Illustrative Data on Molecular Weight Control in Samarium-Catalyzed ROP

| Catalyst System | Monomer | [M]/[I] Ratio | Mn (Experimental) | Đ (Mw/Mn) | Reference |

|---|---|---|---|---|---|

| Sm(OAc)₃ | L-Lactide | 400 | 28,900 | 1.72 | eurekaselect.com |

| Sm(BH₄)₃(thf)₃ | TMC | 200 | 35,000 | 1.3 | researchgate.net |

| Sm(bipy)(L-aspartic acid)₃ | ε-Caprolactone | 100 | ~10,000 | ~1.5 | researchgate.net |

This table presents representative data and is not an exhaustive list.

Samarium(III)-Initiated Polymerization of Cyclic Esters

Samarium(III) Catalysis in Organic Transformations Beyond Polymerization

The catalytic utility of samarium(III) species extends beyond polymerization to a range of other important organic transformations. The Lewis acidic nature of the Sm(III) ion is central to its function in these reactions.

Samarium(III) compounds, such as samarium(III) chloride (SmCl₃), have proven to be excellent catalysts for chemoselective esterification reactions. organic-chemistry.orgacs.orgacs.orgnih.gov These catalysts demonstrate high efficiency in the esterification of sterically hindered carboxylic acids and can achieve high yields under mild conditions with low catalyst loadings. organic-chemistry.org A key advantage of samarium(III) catalysis in this context is its high functional group tolerance. For example, SmCl₃ can selectively catalyze the esterification of an aliphatic carboxylic acid in the presence of an aromatic or α,β-unsaturated carboxylic acid. acs.org This chemoselectivity is highly valuable in the synthesis of complex molecules where multiple functional groups are present. Furthermore, samarium catalysts can be employed in the presence of acid-sensitive protecting groups, such as Boc, which might be cleaved under harsher acidic conditions. organic-chemistry.orgacs.org Lanthanide catalysts, in general, have been explored for transesterification reactions, highlighting the broader applicability of these metals in ester synthesis. ect-journal.kzrsc.orgcdnsciencepub.comrsc.org

| Substrate 1 (Carboxylic Acid) | Substrate 2 (Alcohol) | Samarium(III) Catalyst | Key Feature | Yield |

|---|---|---|---|---|

| Sterically hindered acid | Primary alcohol | SmCl₃ | High efficiency | Up to 99% organic-chemistry.org |

| Aliphatic acid | Methanol | SmCl₃ | Chemoselective over aromatic acid | High acs.org |

| Boc-protected amino acid | Ethanol | SmCl₃ | Retention of acid-sensitive group | High organic-chemistry.org |

While samarium is well-known for the powerful reducing capabilities of its divalent state (Sm(II)), the development of catalytic cycles involving the Sm(III)/Sm(II) redox couple has been a significant area of research. oaepublish.comthieme-connect.de A major challenge in these catalytic cycles is the regeneration of the active Sm(II) species from the highly stable Sm(III)-alkoxide intermediates that form during the reaction. researchgate.netnih.gov

Recent breakthroughs have focused on strategies to cleave the strong Sm(III)-O bond, enabling catalytic turnover. researchgate.netnih.gov One such strategy is alkoxide protonolysis , where a mild proton source is used to break the Sm(III)-alkoxide bond, generating a species that can be more readily reduced back to Sm(II). researchgate.netnih.govthieme-connect.com This approach has been successfully applied to the samarium-catalyzed intermolecular reductive cross-coupling of ketones and acrylates. researchgate.netnih.govcaltech.edu The choice of solvent, the pKa of the proton source, and the coordination environment of the samarium ion are crucial factors in controlling the selectivity and efficiency of these reactions. researchgate.netnih.gov Electrochemical and photochemical methods are also being explored to drive the reduction of Sm(III) to Sm(II), further expanding the scope of reductive samarium catalysis. oaepublish.comtandfonline.comnih.govdicp.ac.cn

Samarium-based reagents and catalysts show significant promise in the formation of carbon-heteroatom (C-X) bonds and in various cross-coupling reactions. mdpi.comresearchgate.netacs.orgresearchgate.netnih.gov The inherent oxyphilicity of samarium makes it particularly effective in reactions involving oxygen-containing functional groups. mdpi.com Samarium(III) complexes can act as Lewis acids to activate substrates for nucleophilic attack, facilitating the formation of C-N and C-O bonds. tandfonline.comthieme-connect.de For instance, lanthanide chlorides have been shown to promote the reaction of esters with β-amino alcohols to form β-hydroxyl amides. tandfonline.com

In the realm of cross-coupling, samarium(II) iodide is a well-established reagent for promoting a wide array of carbon-carbon bond-forming reactions, often with high stereoselectivity. mdpi.comacs.orgnih.govjst.go.jp These reactions frequently proceed through radical intermediates. While many of these transformations traditionally use stoichiometric amounts of the samarium reagent, the development of catalytic variants is an active area of research. thieme-connect.deproctergroupresearch.com The principles learned from Sm(II)-mediated reactions are being applied to design Sm(III)-catalyzed processes that can achieve similar transformations through a catalytic cycle. oaepublish.com The ability of samarium to mediate both radical and ionic pathways makes it a versatile tool for constructing complex molecular architectures. mdpi.commdpi.com

Samarium Iii 2 Ethylhexanoate As a Precursor in Advanced Materials Science

Thin Film Deposition Techniques Utilizing Samarium(III) 2-Ethylhexanoate (B8288628)

Samarium(III) 2-ethylhexanoate serves as a valuable organometallic precursor in the fabrication of advanced materials, particularly for the deposition of thin films. americanelements.comresearchgate.net Its solubility in non-polar organic solvents and its ability to decompose into samarium oxide make it suitable for both chemical vapor deposition and solution-based coating methods. americanelements.comshepchem.com These techniques are fundamental in producing materials with tailored electronic, optical, and catalytic properties. researchgate.net

Chemical Vapor Deposition (CVD) Precursors for Samarium-Containing Films

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to volatile precursors that react or decompose on its surface to produce a high-quality thin film. pfeiffer-vacuum.com Organometallic compounds, including metal 2-ethylhexanoates, are often employed as precursors in a variant of this technique known as Metal-Organic Chemical Vapor Deposition (MOCVD). americanelements.comias.ac.in this compound is a potential candidate for these processes, offering a pathway to deposit samarium-containing layers for various applications. americanelements.com

The suitability of a precursor for CVD is critically dependent on its volatility and thermal stability. sigmaaldrich.com The precursor must be volatile enough to be transported in the gas phase to the substrate but must decompose cleanly and predictably at the substrate temperature to form the desired film. rsc.org Metal 2-ethylhexanoates are recognized as useful precursors in materials science, in part due to these properties. researchgate.net

While specific quantitative data for the volatility and thermal decomposition of this compound is not extensively detailed in the provided context, the general characteristics of related metal carboxylates are informative. shepchem.com For instance, thermogravimetric analysis (TGA) is a common method to evaluate the decomposition temperature of precursors for CVD. rsc.org For a precursor to be effective, it should exhibit high thermal stability during storage and transport, yet decompose within a specific temperature window during the deposition process. ias.ac.in The long alkyl chains of the 2-ethylhexanoate ligand contribute to the compound's solubility and influence its decomposition behavior. americanelements.com

Table 1: General Requirements for MOCVD Precursors

| Property | Requirement | Significance |

| Volatility | Sufficient vapor pressure at moderate temperatures | Allows for efficient transport of the precursor to the substrate in the gas phase. sigmaaldrich.com |

| Thermal Stability | Stable at vaporization temperature but decomposes on the heated substrate | Prevents premature decomposition in the gas phase and ensures controlled film growth on the substrate surface. ias.ac.inrsc.org |

| Decomposition Products | Clean decomposition with volatile byproducts | Minimizes contamination of the resulting thin film with impurities like carbon. ias.ac.in |

| Reactivity | Appropriate reactivity for the desired deposition chemistry | Enables the formation of the target material (e.g., oxide, nitride) at a reasonable growth rate. |

This table presents generalized data for MOCVD precursors.

The primary application of samarium-based organometallic precursors in CVD is the growth of samarium oxide (Sm₂O₃) thin films. ias.ac.in Sm₂O₃ is a rare-earth oxide with a high dielectric constant and a large band gap, making it a promising material for applications in next-generation electronics, such as gate dielectrics in CMOS devices and in optical coatings. ias.ac.inscirp.org

MOCVD has been successfully used to grow Sm₂O₃ films using organometallic precursors. For example, studies using other samarium complexes like β-diketonates have shown that highly crystalline and oriented Sm₂O₃ films can be grown on substrates like silicon (Si) and fused quartz. ias.ac.in The growth temperature is a critical parameter influencing the film's properties. At lower temperatures (e.g., ~550°C), films may be amorphous or polycrystalline with a cubic phase, while higher temperatures (e.g., 625°C) can promote the growth of highly oriented films or lead to the formation of different polymorphs (e.g., monoclinic). ias.ac.in Infrared spectroscopy studies confirm that films grown at sufficiently high temperatures (above 600°C) are typically free of carbon contamination from the organic ligands of the precursor. ias.ac.in

The morphology of the films is also temperature-dependent. Films grown at lower temperatures tend to be very smooth, while higher temperatures can lead to the formation of fine-grained structures with grain sizes on the order of 100-200 nm. ias.ac.in

Table 2: Research Findings on MOCVD Growth of Samarium Oxide Films

| Precursor Type | Substrate | Growth Temperature (°C) | Film Phase | Film Orientation/Morphology |

| Samarium β-diketonate | Fused Quartz | 550 | Cubic | Polycrystalline, fine-grained (~100 nm) |

| Samarium β-diketonate | Fused Quartz | 625 | Cubic | Strong (111) orientation, fine-grained (~200 nm) |

| Samarium β-diketonate | Si(100) | 625 | Cubic | Highly oriented |

| Samarium β-diketonate | Si(100) | >625 | Cubic & Monoclinic Mix | Mixture of polymorphs |

| Samarium Metal | Copper Foil | Room Temperature | Amorphous/Sm³⁺ | 2D islands followed by 3D growth |

This table is based on findings using various samarium precursors to illustrate typical growth characteristics. ias.ac.inb-tu.de

Solution Deposition and Sol-Gel Processing Incorporating this compound

Solution deposition techniques, often referred to as sol-gel methods or chemical solution deposition (CSD), represent a versatile and cost-effective alternative to vapor-phase methods for producing thin films. americanelements.comresearchgate.netsci-hub.se These processes involve dissolving a precursor, such as an organometallic compound, in a suitable solvent to form a precursor solution. This solution is then applied to a substrate by methods like spin-coating or dip-coating, followed by thermal treatment (annealing) to decompose the precursors and form the final inorganic film. americanelements.com this compound, with its good solubility in organic solvents, is well-suited for these applications. americanelements.comresearchgate.net

A key advantage of sol-gel processing is the ability to precisely control the stoichiometry of the final material, making it ideal for synthesizing complex or mixed-metal oxides. mdpi.com By dissolving multiple metal precursors in a common solvent, homogeneous solutions can be prepared that lead to the formation of highly uniform mixed-oxide films upon annealing. mdpi.com

This compound can be integrated into such systems to create samarium-doped materials or complex samarium-containing oxides. For instance, solution-based spray techniques have been used to deposit samarium-doped ceria (SDC), a crucial electrolyte material for solid oxide fuel cells (SOFCs). google.comdlr.de In such a process, a precursor solution containing cerium-2-ethylhexanoate and a samarium precursor (like samarium acetylacetonate) is atomized and deposited onto a substrate at high temperatures. google.com This approach allows for the direct fabrication of active ceramic layers. google.com

The sol-gel method is also effective for producing hybrid materials where samarium oxide is combined with other oxides to enhance properties. Research has demonstrated the synthesis of Sm₂O₃/Al₂O₃ materials via a sol-gel process, resulting in amorphous aerogels with high surface area and pore volume, which are desirable for catalytic applications. mdpi.com The use of metal 2-ethylhexanoates is common in these syntheses for creating various metal oxide nanoparticles and composites. researchgate.netethernet.edu.et

Table 3: Examples of Sol-Gel and Solution Deposition using Metal Ethylhexanoates

| Target Material | Precursors Mentioned | Deposition Technique | Solvent(s) | Key Finding |

| Samarium-Doped Ceria (SDC) | Cerium-2-ethylhexanoate, Samarium acetylacetonate | Reactive Spray Deposition Technique (RSDT) | Toluene, Di-methyl ether | Direct deposition of a dense electrolyte film for SOFCs. google.com |

| Yttria-Stabilized Zirconia (YSZ) | Acetylacetonates, Ethylhexanoates | Reactive Spray Deposition Technique (RSDT) | Ethanol, Propane | Formation of a dense electrolyte film on a porous substrate. dlr.de |

| Sm₂O₃/Al₂O₃ Aerogel | Samarium and Aluminum precursors | Epoxide-assisted sol-gel | Not specified | Resulting aerogel retained an amorphous structure with high surface area after calcination at 800 °C. mdpi.com |

| Ceria (CeO₂) Nanoparticles | Cerium(III) 2-ethylhexanoate | Sol-gel | n-Butylether | Synthesis of spherical ceria nanoparticles. ethernet.edu.et |

This table illustrates the use of ethylhexanoate precursors in forming various metal oxide and hybrid materials.

The flexibility of solution-based methods allows for the creation of complex hybrid thin-film architectures. nih.gov By sequentially depositing layers of different materials or by using specifically designed precursor solutions, it is possible to build multilayer structures, nanolaminates, and other advanced architectures. beilstein-journals.org These structures are crucial for developing devices with combined or novel functionalities, such as in flexible electronics, sensors, and optoelectronics. nih.govbeilstein-journals.org

The integration of this compound into these processes enables the incorporation of samarium oxide layers within a larger hybrid structure. For example, a hybrid inverter could be fabricated using different material families for the p-type and n-type transistors, where a samarium oxide layer derived from a solution precursor could function as a high-k dielectric. nih.gov The ability to pattern films derived from solution precursors, sometimes assisted by techniques like photolithography, allows for the precise definition of these architectures. researchgate.net The combination of inorganic precursors like this compound with organic polymers in a single solution can also lead to inorganic-organic hybrid films, which may possess unique properties derived from both components. beilstein-journals.org

Metal-Organic Deposition (MOD) for Functional Film Fabrication

Metal-Organic Deposition (MOD) is a non-vacuum, solution-based technique for fabricating thin films, prized for its simplicity and cost-effectiveness compared to vapor-phase methods. google.com In this process, a precursor solution containing organometallic compounds is applied to a substrate, followed by thermal treatment to yield a target inorganic film. researchgate.netgoogle.com

This compound serves as an ideal precursor for MOD. researchgate.netamericanelements.com Its solubility in various organic solvents allows for the preparation of stable, homogeneous coating solutions. americanelements.comamericanelements.com The long alkyl chain of the 2-ethylhexanoate ligand enhances this solubility and helps in forming uniform liquid layers on a substrate through methods like spin-coating or dip-coating. americanelements.com

The fabrication process involves dissolving this compound, often along with other metal 2-ethylhexanoates to create multi-component oxides, in a suitable solvent. google.com After application to a substrate, the film is heated. This thermal treatment, or pyrolysis, decomposes the organic ligands, leaving behind a film of samarium oxide or a mixed-metal oxide. google.com This method is instrumental in producing various functional films, including dielectric, piezoelectric, and ferroelectric thin films. google.com

Table 1: Characteristics of Metal 2-Ethylhexanoates as MOD Precursors

| Feature | Description | Relevance to this compound |

|---|---|---|

| Solubility | High solubility in common organic solvents. americanelements.com | Enables the creation of stable and uniform precursor solutions for coating. americanelements.com |

| Deposition Method | Amenable to solution-based techniques like spin-coating and dip-coating. americanelements.com | Allows for simple, scalable, and low-cost film fabrication without vacuum equipment. |

| Decomposition | Decomposes cleanly upon heating (pyrolysis) to form metal oxides. google.com | Facilitates the conversion of the organometallic precursor into a functional inorganic film. |

| Versatility | Can be mixed with other metal precursors to form complex, multi-metallic oxide films. google.com | Essential for fabricating materials with tailored electronic or optical properties, such as doped oxides. |

Development of Functional Materials and Devices

The unique electronic and optical properties of the samarium ion are harnessed in various functional materials, often synthesized using this compound or related complexes as precursors.

Incorporation into Luminescent Materials and Coatings

Samarium(III) ions are known for their characteristic orange-red luminescence, which arises from f-f electronic transitions. ub.edu This property makes them highly suitable for applications in optical materials and sensors.

The luminescence of certain Samarium(III) complexes is sensitive to the local environment, such as viscosity and polarity. This sensitivity allows them to function as molecular probes to monitor the progress of chemical reactions in real-time. science.gov Specifically, they have been successfully used to track the cationic photopolymerization of vinyl ether monomers. nih.gov As the polymerization proceeds, the viscosity of the medium increases, which in turn affects the luminescence intensity of the embedded samarium complex, providing a direct measure of the monomer conversion rate. science.govnih.gov

While many of these complexes are highly sensitive for monitoring cationic polymerization, they have shown to be less effective for tracking free-radical polymerization processes due to a lower sensitivity to changes in the medium's microenvironment under these conditions. nih.govresearchgate.net However, the stable luminescence of some Samarium(III) complexes during free-radical photopolymerization makes them excellent candidates for use as thickness sensors for the resulting polymer coatings. science.govnih.gov A quantitative relationship can be established between the coating's thickness and the probe's luminescence intensity. nih.gov

Table 2: Research Findings on Samarium(III) Complexes for Polymerization Monitoring

| Application | Polymerization Type | Monomer Example | Finding | Source(s) |

|---|---|---|---|---|

| Reaction Monitoring | Cationic | Triethylene glycol divinyl ether (TEGDVE) | Sensitive enough to monitor monomer conversion over the entire range. | science.govnih.gov |

| Reaction Monitoring | Free-Radical | Trimethylolpropane triacrylate (TMPTA) | Not sensitive enough to changes in microviscosity/micropolarity. | nih.govresearchgate.net |

| Coating Thickness Sensor | Free-Radical | Trimethylolpropane triacrylate (TMPTA) | Stable luminescence allows for quantitative thickness measurement. | science.govnih.gov |

Researchers have successfully created flexible, hybrid thin films with tunable light emission by incorporating samarium complexes into polymer matrices. elsevierpure.comscispace.com In one study, a samarium complex was doped into a polyurethane (PU) polymer matrix at varying concentrations (1%, 2%, 4%, and 6%). elsevierpure.comrsc.org These hybrid films demonstrated the ability to tune their light emission color. elsevierpure.com

By adjusting the doping concentration of the samarium complex, the emission color of the thin films could be shifted from violet to light orange. elsevierpure.comscispace.com Furthermore, by changing the excitation wavelength for a film with a 1% doping concentration, researchers were able to achieve white light emission. elsevierpure.comrsc.org This tunability makes these hybrid materials potential candidates for applications in full-color displays and solid-state lighting (SSL). elsevierpure.com

Table 3: Tunable Emission in Samarium-Doped Polyurethane Films

| Doping Conc. | Excitation (nm) | Emission Color | CIE Coordinates (x, y) | Source(s) |

|---|---|---|---|---|

| 1% | Varied | White | (N/A) | elsevierpure.comrsc.org |

| 1% | Fixed | Violet | (0.3380, 0.2162) | elsevierpure.comscispace.com |

Emerging Roles in Energy-Related Materials Science (e.g., Solar Energy, Fuel Cells)

This compound and related compounds are recognized for their potential in energy applications, particularly in the fabrication of components for solar energy and fuel cells. americanelements.comsigmaaldrich.com Their utility as organometallic precursors allows for the creation of specialized thin films and nanostructured materials required in these technologies. americanelements.comamericanelements.com

In the context of solar energy, this compound is noted as a useful precursor for thin-film deposition, a key process in manufacturing solar cells. americanelements.com For fuel cells, particularly Solid Oxide Fuel Cells (SOFCs), samarium compounds are critical for creating components like electrolytes and cathodes. For instance, samarium-doped ceria (SDC) is a common electrolyte material, and precursors like this compound can be used in its synthesis via wet-chemical or flame spray pyrolysis methods. dlr.denih.gov Similarly, it can serve as a precursor for complex cathode materials such as samarium strontium cobalt oxide (SSCO). google.com The use of ethylhexanoate precursors is well-established in flame synthesis techniques for producing these nanostructured materials for fuel cell applications. dlr.de

Table 4: Applications of this compound in Energy Materials

| Technology | Application Area | Role of this compound | Fabricated Material Example |

|---|---|---|---|

| Solar Energy | Thin-Film Solar Cells | Precursor for thin-film deposition. americanelements.com | Samarium-containing oxide layers. |

| Fuel Cells (SOFC) | Electrolyte/Cathode | Precursor for functional ceramic layers. dlr.de | Samarium-Doped Ceria (SDC), Samarium Strontium Cobalt Oxide (SSCO). google.com |

| Water Electrolysis | Electrocatalyst Coatings | Precursor for oxide-based catalysts (by analogy with other metal ethylhexanoates). researchgate.net | Samarium-containing mixed-metal oxides. |

Spectroscopic and Mechanistic Investigations of Samarium Iii 2 Ethylhexanoate Reactivity

Spectroscopic Characterization of Samarium(III) 2-Ethylhexanoate (B8288628) in Reaction Media (e.g., NMR Spectroscopy, Mass Spectrometry in Polymerization)

The characterization of active catalytic species in a reaction mixture is paramount to understanding and optimizing catalytic processes. For polymerizations involving Samarium(III) 2-ethylhexanoate, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for probing the catalyst's state and its interaction with monomers and growing polymer chains.

NMR Spectroscopy:

While detailed NMR studies specifically on this compound in polymerization media are not extensively documented in publicly available literature, insights can be drawn from studies on similar samarium-based catalyst systems. For instance, in the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone initiated by samarium(III) acetate (B1210297), ¹H-NMR spectroscopy has been instrumental. pageplace.deethz.ch Analysis of the resulting polymers' end-groups by ¹H-NMR helps to deduce the initiation mechanism. pageplace.deethz.ch For example, the incorporation of fragments from an alcohol co-initiator at the polymer chain end is a strong indicator of a coordination-insertion mechanism. pageplace.de In such studies, the paramagnetic nature of the Sm(III) ion can lead to significant broadening and shifting of NMR signals of ligands directly coordinated to the metal center, making direct observation of the active catalyst challenging. epa.gov However, the signals of the resulting polymer are typically sharp and well-resolved, allowing for detailed structural analysis. pageplace.de

Mass Spectrometry:

Field Desorption Mass Spectrometry (FD-MS) has proven to be a valuable technique for analyzing the oligomeric products of polymerization reactions catalyzed by organosamarium compounds. americanelements.com In studies of ethylene (B1197577) polymerization under hydrogen using various organosamarium precursors, FD-MS allowed for the characterization of the resulting oligomers. americanelements.com This technique provides information on the molecular weight distribution and the structure of the end-groups, which is crucial for understanding termination steps in the polymerization process. americanelements.com For instance, deuterium (B1214612) labeling experiments, where D₂ was used instead of H₂, resulted in oligomers with deuterium at both ends, confirming that hydrogenolysis is a key termination pathway. americanelements.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful tool used to study polymerization initiated by metal carboxylates, such as tin(II) 2-ethylhexanoate. researchgate.net These studies have successfully identified various macromolecular species, including those with the metal alkoxide moiety still attached to the polymer chain. researchgate.net This provides direct evidence for the proposed active species in the polymerization. It is reasonable to expect that similar MALDI-TOF MS studies on polymerizations initiated by this compound would yield valuable information about the active samarium species and the various polymer populations present in the reaction mixture.

| Technique | Information Gained in Related Samarium-Catalyzed Systems | Potential Application to Sm(III) 2-ethylhexanoate Systems |

| ¹H-NMR Spectroscopy | End-group analysis of polymers to elucidate initiation mechanisms in ROP of cyclic esters. pageplace.deethz.ch | Determination of the initiation pathway in polymerizations, such as ROP, by identifying the polymer end-groups. |

| Field Desorption Mass Spectrometry (FD-MS) | Characterization of oligomer molecular weights and end-groups in ethylene polymerization. americanelements.com | Analysis of low molecular weight polymers to understand initiation and termination steps. |

| MALDI-TOF Mass Spectrometry | Identification of polymer chains with covalently bound metal alkoxide species in tin(II) 2-ethylhexanoate systems. researchgate.net | Direct observation of samarium-containing polymer chains to confirm the nature of the active species. |

Detailed Elucidation of Reaction Mechanisms in Samarium(III)-Catalyzed Processes

Samarium(III) compounds, including carboxylates, are known to be effective catalysts for various polymerization reactions, most notably the ring-opening polymerization (ROP) of cyclic esters. pageplace.deethz.chnih.gov The generally accepted mechanism for these reactions is the coordination-insertion mechanism . pageplace.deamericanelements.com

This mechanism involves the following key steps:

Initiation: The reaction is typically initiated by an alcohol, which coordinates to the samarium center. The Lewis acidic nature of the Sm(III) ion facilitates the activation of the alcohol. Subsequently, the alkoxide group from the alcohol can either remain coordinated to the samarium or be transferred to it, forming a samarium alkoxide species. This samarium alkoxide is the active initiator.

Monomer Coordination: A molecule of the cyclic ester monomer then coordinates to the samarium center, often through the carbonyl oxygen. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack.

Insertion: The alkoxide group, which is part of the samarium complex, attacks the activated carbonyl carbon of the monomer. This leads to the opening of the cyclic ester ring and the insertion of the monomer unit into the samarium-alkoxide bond. This step regenerates a samarium alkoxide at the end of the newly elongated polymer chain.

Propagation: The process of monomer coordination and insertion repeats, leading to the growth of the polymer chain.

Spectroscopic evidence from ¹H-NMR analysis of the resulting polymers in samarium(III) acetate-initiated ROP of L-lactide supports this mechanism, showing the incorporation of the initiator fragment at the beginning of the polymer chain. ethz.ch The high oxophilicity and large ionic radius of the samarium ion are thought to promote the coordination of the monomer, which is a crucial step in this catalytic cycle.

While direct mechanistic studies on this compound are scarce, its structural and electronic similarities to other samarium(III) carboxylates and other metal 2-ethylhexanoates used in polymerization suggest that it likely operates through a similar coordination-insertion pathway. ethz.chresearchgate.net

| Mechanistic Step | Description | Role of Samarium(III) Center |

| Initiation | Formation of an active samarium alkoxide species from a co-initiator like an alcohol. | Lewis acid catalysis, activation of the co-initiator. |

| Monomer Coordination | The cyclic ester monomer binds to the samarium center. | Lewis acidity and large ionic radius facilitate monomer binding and activation. |

| Insertion | Nucleophilic attack of the alkoxide on the coordinated monomer, leading to ring-opening. | Template for the reaction, holding the reacting species in close proximity. |

| Propagation | Repetitive cycles of monomer coordination and insertion. | The regenerated samarium alkoxide continues the polymerization process. |

In Situ Studies of Film Growth and Chemical Transformations of Samarium Species

This compound is a potential precursor for the deposition of samarium-containing thin films, such as samarium oxide (Sm₂O₃), through techniques like metal-organic deposition (MOD) or chemical vapor deposition (CVD). researchgate.netamericanelements.com In-situ monitoring techniques are crucial for understanding the chemical transformations that occur during the conversion of the precursor to the final film.

While specific in-situ studies on the film growth from this compound are not widely reported, valuable insights can be gained from studies on analogous systems, such as the use of cerium(III) 2-ethylhexanoate for the deposition of ceria (CeO₂) films. researchgate.net Thermogravimetric analysis (TGA) of cerium(III) 2-ethylhexanoate shows that the pyrolysis occurs in multiple steps, with the final conversion to the oxide occurring at temperatures between 500 and 700°C. researchgate.net It is expected that this compound would exhibit similar thermal decomposition behavior, involving the breakdown of the ethylhexanoate ligands and the eventual formation of samarium oxide.

The deposition process from a precursor like this compound would involve the following general stages:

Precursor Delivery: The samarium precursor, dissolved in a suitable solvent, is delivered to the substrate surface, for example, by spin coating or spray pyrolysis. researchgate.net

Solvent Evaporation: A low-temperature step to remove the solvent.

Pyrolysis/Decomposition: A higher temperature annealing step where the organic ligands (2-ethylhexanoate) decompose. This process involves the breaking of carbon-carbon and carbon-hydrogen bonds and the formation of volatile byproducts.

Oxide Formation and Crystallization: At sufficiently high temperatures, the samarium species react with an oxygen source (which can be the oxygen from the carboxylate groups themselves or from the annealing atmosphere) to form samarium oxide. researchgate.net Further heating can lead to the crystallization of the amorphous oxide film into a desired crystal structure, such as the cubic or monoclinic phase of Sm₂O₃. sphinxsai.com

In-situ techniques like Fourier-transform infrared spectroscopy (FTIR) could be used to monitor the disappearance of the characteristic C-H and C=O stretching vibrations of the ethylhexanoate ligand and the emergence of the Sm-O vibrations of the oxide film. researchgate.net Similarly, in-situ X-ray diffraction (XRD) would allow for the real-time monitoring of the crystallization process, providing information on the phase transformations and the development of preferred orientations in the film. ias.ac.in

| Deposition Stage | Expected Chemical Transformation of Samarium Species | Relevant In-Situ Monitoring Technique |

| Pyrolysis | Decomposition of the 2-ethylhexanoate ligands. | Fourier-Transform Infrared Spectroscopy (FTIR) |

| Oxide Formation | Reaction of samarium with an oxygen source to form amorphous Sm₂Oₓ. | X-ray Photoelectron Spectroscopy (XPS) |

| Crystallization | Transformation of amorphous Sm₂Oₓ to crystalline Sm₂O₃. | X-ray Diffraction (XRD) |

Theoretical and Computational Chemistry Studies of Samarium Iii 2 Ethylhexanoate

Theoretical and computational chemistry provides powerful tools to investigate the properties and reactivity of complex molecules like Samarium(III) 2-ethylhexanoate (B8288628) at an atomic level. These methods offer insights that are often difficult or impossible to obtain through experimental techniques alone, facilitating a deeper understanding of its catalytic mechanisms and guiding the design of more efficient catalysts.

Future Research Directions and Advanced Applications

Design and Synthesis of Novel Samarium(III) 2-Ethylhexanoate (B8288628) Derivatives with Enhanced Reactivity or Specificity

The tailored design of samarium(III) 2-ethylhexanoate derivatives is a key strategy for enhancing its catalytic performance. Research efforts are focused on modifying the 2-ethylhexanoate ligand or the samarium coordination sphere to achieve greater reactivity and specificity. A significant area of development is the creation of heterogeneous catalysts by immobilizing samarium complexes on solid supports. This approach aims to combine the high efficiency of homogeneous catalysts with the practical benefits of easy separation and recyclability.

For instance, researchers have successfully created samarium-modified MCM-41 supported ionic liquids. ascelibrary.orgascelibrary.orgascelibrary.org These nanocatalysts have demonstrated high efficiency in the carboxylation of terminal alkynes using carbon dioxide, achieving yields of 82-95% under relatively mild conditions. ascelibrary.orgascelibrary.org A key advantage is their reusability, with studies showing consistent catalytic activity for up to six cycles. ascelibrary.orgascelibrary.orgascelibrary.org

Another innovative approach involves the photochemical synthesis of samarium oxide nanoparticles, which act as a potent heterogeneous acid catalyst. rsc.org Furthermore, the development of ligands that can be activated by visible light is a promising frontier. scitechdaily.comchiba-u.jp These "visible-light antenna" ligands, when coordinated with trivalent samarium, can facilitate reduction to the more reactive divalent state upon light irradiation, enabling catalytic transformations with significantly lower amounts of the expensive samarium metal. scitechdaily.comchiba-u.jp This has been demonstrated in pinacol (B44631) coupling reactions, achieving high yields with as little as 1-2 mol% of the samarium catalyst. scitechdaily.comchiba-u.jp

Exploration of Uncharted Catalytic Transformations and Process Intensification

The catalytic potential of this compound and its derivatives extends far beyond their current uses in polymerization and oxidation reactions. americanelements.comresearchgate.net Future research is set to explore its activity in a wider range of organic transformations, with a focus on sustainability and process efficiency.

A significant area of interest is the use of samarium catalysts in multicomponent reactions and the activation of challenging chemical bonds. Samarium(III) triflate, a related compound, has already shown promise as a reusable, water-tolerant Lewis acid catalyst for the synthesis of complex nitrogen-containing heterocycles like benzoxazoles, benzothiazoles, and tetrasubstituted imidazoles with high yields. researchgate.netorganic-chemistry.org This points to the potential of this compound in similar acid-catalyzed reactions.

Moreover, the field is moving towards process intensification, aiming to make chemical production more efficient and environmentally friendly. acs.orgutwente.nl This includes the use of samarium-based catalysts in continuous flow reactors and developing catalytic systems that operate under milder conditions. researchgate.netuwa.edu.au A notable advancement is the use of photocatalysis to drive samarium-catalyzed redox reactions. oaepublish.com By using light as an energy source, it's possible to reduce Sm(III) to the catalytically active Sm(II) state, enabling reactions like the reductive coupling of ketones and the carboxylation of halides with CO2. oaepublish.com

The table below summarizes the performance of various samarium-based catalysts in novel transformations, highlighting the move towards more sustainable and efficient chemical synthesis.

| Catalyst System | Reaction Type | Substrate(s) | Yield | Conditions |

| Sm-modified MCM-41@IL ascelibrary.orgascelibrary.org | CO2 Fixation (Carboxylation) | Terminal Alkynes | 82-95% | 40°C, 0.3 MPa CO2 |

| Sm(OTf)3 organic-chemistry.org | Benzothiazole Synthesis | o-aminothiophenols, aldehydes | 72-96% | 60°C, aqueous ethanol |

| Sm catalyst with DPA-1 ligand scitechdaily.comchiba-u.jp | Pinacol Coupling | Aldehydes, Ketones | up to 98% | Blue-light irradiation |

| Electrogenerated Sm(II) oaepublish.com | Carboxylation via CO2 activation | Aryl/benzyl halides | High | Electrochemical |

This table is interactive. Click on the headers to sort the data.

Integration of this compound into Multi-component Advanced Materials for Emerging Technologies

The integration of this compound into advanced materials is a rapidly developing field with the potential to create functional materials for a host of new technologies. Its unique electronic and catalytic properties make it a valuable component in polymers, luminescent materials, and catalytic frameworks.

In materials science, metal 2-ethylhexanoates are recognized as useful precursors for creating metal-organic frameworks (MOFs) and other advanced materials. researchgate.net Samarium-based MOFs are being investigated for their catalytic and electrocatalytic properties. For example, a samarium-doped cobalt MOF has been shown to be a versatile and stable catalyst for converting biomass-derived furfural (B47365) into valuable biofuel precursors, achieving an 89% yield in just 3 hours. rsc.orgrsc.org Other samarium-based MOFs have demonstrated high performance as electrocatalysts for water splitting to produce hydrogen, a key component of clean energy strategies. elsevierpure.comresearchgate.net

Furthermore, the luminescent properties of samarium are being harnessed in new materials. rsc.org Samarium(III) complexes are being explored as molecular sensors to monitor processes like photopolymerization. uj.edu.pl By incorporating samarium into materials, it is possible to create luminescent thermometers with high sensitivity, opening doors for applications in temperature-sensitive devices. rsc.org The compound's role extends to reinforcing materials, where nanofibers of dysprosium compounds, a fellow rare-earth element, have shown high strength and catalytic potential. wikipedia.org

The diverse applications of samarium compounds in advanced materials are summarized below.

| Material Type | Role of Samarium Compound | Emerging Technology Application |

| Samarium-doped Co-MOF rsc.orgrsc.org | Provides acidic catalytic sites | Conversion of biomass to biofuels |

| Samarium-based MOF elsevierpure.comresearchgate.net | Multifunctional electrocatalyst | Hydrogen production via water splitting |

| Samarium(III) diketonate complexes rsc.org | Luminescent center | Optical temperature sensors |

| Samarium Oxide Nanoparticles researchgate.netrsc.org | Heterogeneous catalyst | Sustainable organic synthesis, sensors |

| Samarium in Polylactic Acid (PLA) mdpi.com | Polymerization catalyst | Production of biodegradable plastics |

This table is interactive. Click on the headers to sort the data.

Q & A

Q. What are the standard synthesis protocols for Samarium(III) 2-ethylhexanoate, and how are the products characterized?

- Methodological Answer : this compound is typically synthesized via ligand exchange reactions. A common approach involves reacting SmI₂(THF)₂ with potassium 2-ethylhexanoate in tetrahydrofuran (THF) under inert conditions. After purification via solvent evaporation or recrystallization, characterization employs:

- Cyclic Voltammetry (CV) to assess redox behavior and stability.

- Infrared (IR) Spectroscopy to confirm ligand coordination (e.g., carboxylate stretching frequencies ~1500–1600 cm⁻¹).

- X-ray Diffraction (XRD) for structural elucidation of crystalline products.

Comparative studies with analogous lanthanide complexes (e.g., Ce(III) or Fe(III) 2-ethylhexanoate) can validate synthetic pathways .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on safety data for similar metal carboxylates (e.g., Iron(III) and Chromium(III) 2-ethylhexanoate):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile organic byproducts.

- Storage : Keep in sealed containers under nitrogen, away from oxidizers and ignition sources.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

Refer to SDS guidelines for lanthanide compounds, emphasizing reproductive toxicity and flammability risks .

Advanced Research Questions

Q. How does this compound function as a catalyst in polymerization or electrocatalytic applications?

- Methodological Answer : this compound may act as a Lewis acid catalyst in ring-opening polymerization (ROP) of lactides or epoxides. To evaluate catalytic efficiency:

Kinetic Studies : Monitor monomer conversion via ¹H NMR or Gel Permeation Chromatography (GPC) .

Electrocatalytic Testing : Prepare thin films via spin-coating (e.g., 1000–3000 rpm) on conductive substrates (e.g., FTO glass) and analyze oxygen evolution reaction (OER) activity using linear sweep voltammetry (LSV) .

Compare performance with Fe(III) or Ce(III) analogs, noting Sm's unique redox properties (e.g., Sm³⁺/Sm²⁺ transitions) .

Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying conditions?

- Methodological Answer : Discrepancies in thermal/chemical stability often arise from differing synthesis conditions (e.g., solvent purity, moisture levels). To address this:

Controlled Replication : Synthesize batches under strict anhydrous vs. ambient conditions and compare decomposition temperatures via Thermogravimetric Analysis (TGA) .

Spectroscopic Monitoring : Use UV-Vis or Raman spectroscopy to track ligand dissociation or oxidation states during stress tests (e.g., exposure to O₂ or H₂O).

Q. How can researchers optimize reaction conditions to suppress side products in this compound-mediated reactions?

- Methodological Answer : Side products (e.g., Sm(III) hydroxides or carboxylate dimers) often form due to ligand hydrolysis or incomplete coordination. Mitigation strategies include:

- Solvent Selection : Use aprotic solvents (e.g., toluene, THF) to minimize water interference.

- Stoichiometric Control : Maintain a 1:3 molar ratio of Sm³⁺ to 2-ethylhexanoate ligands.

- Additives : Introduce stabilizing agents like crown ethers to enhance ligand binding.

Validate purity via Elemental Analysis (e.g., Sm:Cr ratio) and Mass Spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.